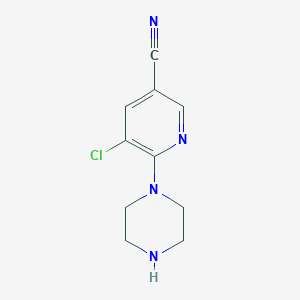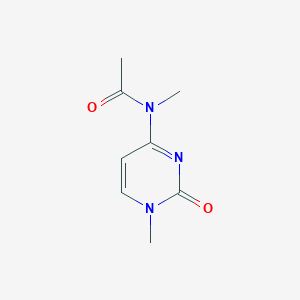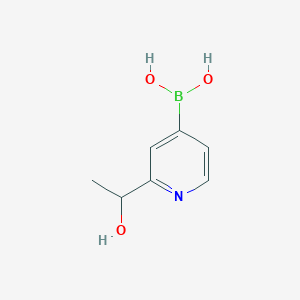
(2-(1-Hydroxyethyl)pyridin-4-yl)boronicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(1-Hydroxyethyl)pyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a hydroxyethyl group. The unique structure of (2-(1-Hydroxyethyl)pyridin-4-yl)boronic acid makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Hydroxyethyl)pyridin-4-yl)boronic acid typically involves the reaction of 4-bromopyridine with a boronic acid derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of (2-(1-Hydroxyethyl)pyridin-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
(2-(1-Hydroxyethyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the boronic acid group under basic conditions.
Major Products Formed
Oxidation: Formation of (2-(1-Oxoethyl)pyridin-4-yl)boronic acid.
Reduction: Formation of (2-(1-Hydroxyethyl)piperidin-4-yl)boronic acid.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
(2-(1-Hydroxyethyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of (2-(1-Hydroxyethyl)pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors, where the compound binds to the active site of the enzyme, blocking its activity .
相似化合物的比较
Similar Compounds
4-Pyridinylboronic acid: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
2-Pyridineboronic acid: Similar structure but different substitution pattern, affecting its reactivity.
Phenylboronic acid: Lacks the pyridine ring, resulting in different chemical properties.
Uniqueness
(2-(1-Hydroxyethyl)pyridin-4-yl)boronic acid is unique due to the presence of both a boronic acid group and a hydroxyethyl group on the pyridine ring. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds.
属性
分子式 |
C7H10BNO3 |
|---|---|
分子量 |
166.97 g/mol |
IUPAC 名称 |
[2-(1-hydroxyethyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C7H10BNO3/c1-5(10)7-4-6(8(11)12)2-3-9-7/h2-5,10-12H,1H3 |
InChI 键 |
HAKOUSVOTZBIJP-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1)C(C)O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


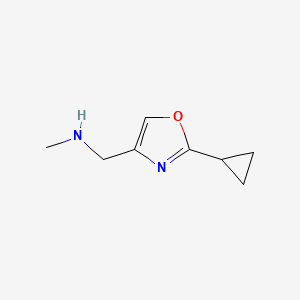

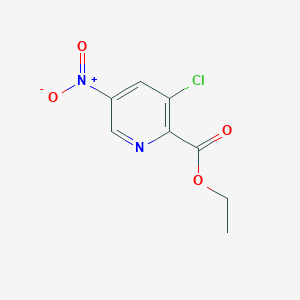
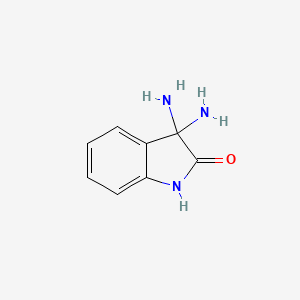

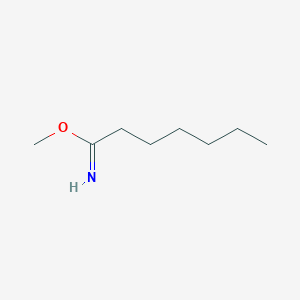

![tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13116776.png)

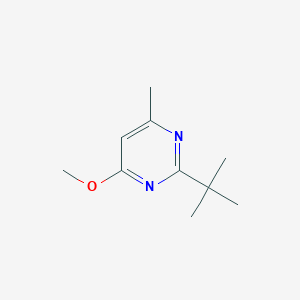

![5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13116787.png)
